molecular formula C12H14O3S B13995187 Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate CAS No. 71143-36-7

Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate

Cat. No.: B13995187
CAS No.: 71143-36-7
M. Wt: 238.30 g/mol
InChI Key: PLIXTMQJPJQWCV-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is an organic compound that features a benzenesulfinyl group attached to a methylbut-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate typically involves the reaction of benzenesulfinyl chloride with methyl 3-methylbut-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate.

    Reduction: Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate involves its interaction with various molecular targets. The benzenesulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate
  • Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate
  • Methyl 2-(benzenesulfinyl)-3-methylbut-2-ene

Comparison: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations. Additionally, the electronic properties of the sulfinyl group can influence the compound’s interactions with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

71143-36-7

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate

InChI

InChI=1S/C12H14O3S/c1-9(2)11(12(13)15-3)16(14)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

PLIXTMQJPJQWCV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)S(=O)C1=CC=CC=C1)C

Origin of Product

United States

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